5-BRomo-4-chloro-2-fluoro-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, making it a halogenated aromatic aldehyde .
Scientific Research Applications
5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde typically involves the halogenation of a precursor benzaldehyde compound. One common method is the bromination of 4-chloro-2-fluoro-3-methylbenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid.
Reduction: 5-Bromo-4-chloro-2-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde depends on its specific applicationThe presence of halogens can enhance the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-fluorobenzaldehyde: Similar structure but lacks the methyl group.
5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid: Oxidized form of the aldehyde.
5-Bromo-4-chloro-2-fluoro-3-methylbenzyl alcohol: Reduced form of the aldehyde.
Uniqueness
5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzaldehyde ring, which imparts distinct chemical properties and reactivity. The presence of these halogens can influence the compound’s electronic structure and its interactions with other molecules .
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluoro-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDVXMVXNJOSNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Br)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.